Bannamurpanisin

Description

Properties

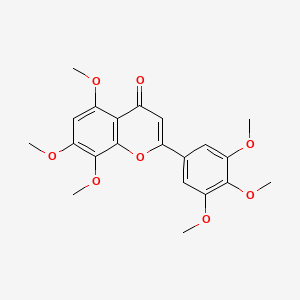

Molecular Formula |

C21H22O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

5,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H22O8/c1-23-14-10-17(26-4)20(28-6)21-18(14)12(22)9-13(29-21)11-7-15(24-2)19(27-5)16(8-11)25-3/h7-10H,1-6H3 |

InChI Key |

QLVJRZMVFHRFAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bannamurpanisin can be synthesized through multi-step reactions involving specific reagents and conditions. One of the synthetic routes involves the use of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,3-propanedione as a starting material. The reaction is carried out in the presence of sulfuric acid and acetic acid, followed by microwave irradiation . Another method involves the use of potassium hydroxide in pyridine, with the reaction carried out at ambient temperature .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. The process typically includes the use of column chromatography and thin-layer chromatography for the isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Bannamurpanisin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized flavone derivatives, while reduction can produce reduced flavone compounds.

Scientific Research Applications

Bannamurpanisin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Bannamurpanisin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition occurs through the nuclear factor-kappa B (NF-κB) and janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways . By modulating these pathways, this compound can reduce inflammation and provide therapeutic benefits.

Comparison with Similar Compounds

Structural Comparison with Analogous Flavones

Table 1: Structural and Molecular Comparison of Bannamurpanisin and Analogous Flavones

Key Observations:

Methoxy Substitution: this compound has six methoxy groups, while Compound A (heptamethoxyflavone) has seven, resulting in a higher molecular weight (432.14 vs. 402.13) .

Skeletal Variations :

Functional and Pharmacological Comparison

Limited pharmacological data are available for this compound.

- Antioxidant Activity: Hydroxyl-bearing flavones (e.g., LMPK12111415) are more likely to scavenge free radicals due to phenolic -OH groups, whereas methoxy-rich compounds like this compound may exhibit weaker antioxidant effects .

- Enzyme Inhibition : Polymethoxylated flavones often inhibit cytochrome P450 enzymes or kinases, a trait linked to their lipophilicity and planar structures .

Analytical Techniques for Differentiation

Table 2: Spectroscopic Signatures of this compound and Analogues

| Compound | UV λmax (nm) | <sup>1</sup>H-NMR (δ, OCH3) | MS Fragmentation (m/z) |

|---|---|---|---|

| This compound | 265, 310 | 3.85–3.92 (6×OCH3) | 402.13 [M]<sup>+</sup> |

| Compound A | 268, 315 | 3.80–3.95 (7×OCH3) | 432.14 [M]<sup>+</sup> |

| LMPK12111415 | 270, 340 | 3.75–3.89 (4×OCH3) | 374.10 [M]<sup>+</sup> |

Key Techniques:

- NMR Spectroscopy : The number of methoxy proton signals (6 vs. 7) distinguishes this compound from Compound A .

- Mass Spectrometry : Molecular ion peaks confirm differences in molecular weight (e.g., 402.13 vs. 432.14) .

- UV-Vis Spectroscopy : Bathochromic shifts in hydroxylated flavones (e.g., LMPK12111415) reflect extended conjugation .

Q & A

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., assay conditions, cell line heterogeneity). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Apply Bayesian statistical models to quantify uncertainty and contextualize discrepancies .

Q. What strategies are effective for optimizing this compound’s selectivity against off-target receptors?

- Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substituent modifications. Pair molecular docking simulations (e.g., AutoDock Vina) with crystallographic data of target binding pockets to rationalize selectivity. Validate via kinase profiling panels or GPCR screening libraries .

Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?

- Methodological Answer : Perform accelerated stability testing in simulated gastric fluid (pH 1.2-3.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS and identify metabolites with high-resolution mass spectrometry (HRMS) . Use Arrhenius equation modeling to extrapolate shelf-life under storage conditions .

Q. What experimental frameworks are suitable for comparative studies between this compound and its structural analogs?

- Methodological Answer : Employ head-to-head assays under identical conditions (e.g., IC50, bioavailability in rodent models). Use principal component analysis (PCA) to cluster analogs based on physicochemical properties (logP, polar surface area) and bioactivity. Apply machine learning algorithms (e.g., random forest) to predict superior candidates .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound research?

- Methodological Answer :

- Feasible : Ensure access to specialized equipment (e.g., cryogenic NMR for low-solubility compounds).

- Novel : Prioritize understudied mechanisms (e.g., allosteric modulation vs. orthosteric binding).

- Ethical : Adhere to institutional guidelines for in vivo toxicity studies (LD50 determination, 3R principles).

- Relevant : Align with global health priorities (e.g., antimicrobial resistance, oncogenic targets) .

Q. What statistical approaches mitigate bias in this compound’s preclinical data interpretation?

- Methodological Answer : Implement blinded analysis for imaging/histopathology data. Use mixed-effects models to account for batch variability in high-throughput screens. Apply false discovery rate (FDR) correction in omics datasets (e.g., transcriptomics/proteomics) .

Tables for Key Methodological Comparisons

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis Optimization | Yield maximization (solvent, catalyst) | Enantioselective synthesis (chiral HPLC) |

| Bioactivity Validation | IC50/EC50 in single cell line | Multi-omics integration (e.g., transcriptomics + metabolomics) |

| Data Analysis | Student’s t-test | Bayesian hierarchical modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.